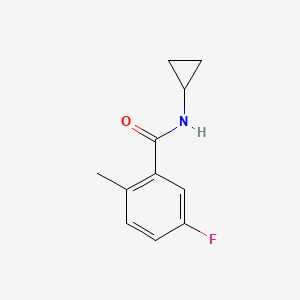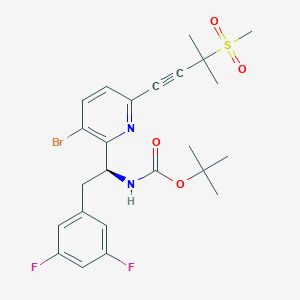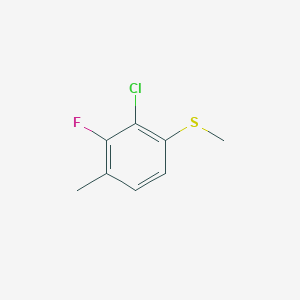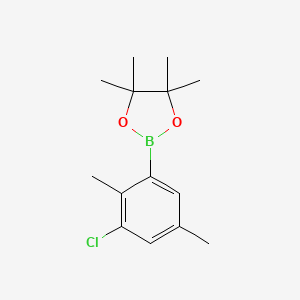
3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride: is a chemical compound with a complex structure that includes an amino group, a dimethylamino group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonium chloride. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pH, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3-Amino-3-(4-(dimethylamino)phenyl)propanamine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: 3-Amino-3-(4-(dimethylamino)phenyl)propanamine.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its therapeutic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
- 3-Amino-3-(4-methylphenyl)propanenitrile
- 3-Amino-3-(4-ethylphenyl)propanenitrile
- 3-Amino-3-(4-isopropylphenyl)propanenitrile
Comparison: Compared to these similar compounds, 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride is unique due to the presence of the dimethylamino group, which enhances its reactivity and interaction with biological molecules. This structural feature allows for a broader range of applications and makes it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C11H17Cl2N3 |
|---|---|
Peso molecular |
262.18 g/mol |
Nombre IUPAC |
3-amino-3-[4-(dimethylamino)phenyl]propanenitrile;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-14(2)10-5-3-9(4-6-10)11(13)7-8-12;;/h3-6,11H,7,13H2,1-2H3;2*1H |
Clave InChI |
ULCXZYFWSRDSRF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(CC#N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)







![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
